Technical Documentation Center

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline
  • CAS: 74159-77-6

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Application Note: Synthesis of Diaryl Urea Kinase Inhibitors Using 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline

Executive Summary The development of small-molecule multikinase inhibitors has revolutionized targeted oncology. Diaryl ureas, such as Sorafenib and Lenvatinib, represent a privileged pharmacophore for stabilizing the in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule multikinase inhibitors has revolutionized targeted oncology. Diaryl ureas, such as Sorafenib and Lenvatinib, represent a privileged pharmacophore for stabilizing the inactive "DFG-out" conformation of receptor tyrosine kinases (RTKs). This application note details the specialized synthesis of novel Type II kinase inhibitors utilizing 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline (CAS: 74159-77-6)[1]. By leveraging this specific positional isomer, researchers can access unique steric profiles that enhance binding affinity and modulate pharmacokinetic properties[2].

Mechanistic Rationale & Structural Dynamics

The structural anatomy of a Type II kinase inhibitor requires a delicate balance of hydrogen bonding and lipophilic interactions.

  • The Diaryl Urea Core: Acts as the primary hydrogen bond donor/acceptor network, anchoring the molecule to the conserved glutamate and aspartate residues in the kinase hinge region.

  • The 4-Chlorophenoxy Moiety: Serves as a bulky, lipophilic tail that penetrates the deep, hydrophobic allosteric pocket adjacent to the ATP-binding site.

  • The 2-Trifluoromethyl Group: This is the critical differentiator. Compared to its 3-CF₃ positional isomer, the 2-CF₃ group introduces significant ortho-steric hindrance[2]. This forces the adjacent aromatic rings into a highly specific dihedral angle, pre-organizing the molecule into the bioactive conformation required for VEGFR2 and B-Raf inhibition, while simultaneously reducing off-target binding.

Pathway VEGFR VEGFR2 / PDGFRβ (Receptor Tyrosine Kinases) Ras Ras GTPase VEGFR->Ras Raf B-Raf Kinase Ras->Raf MEK MEK 1/2 Raf->MEK ERK ERK 1/2 MEK->ERK Tumor Tumor Angiogenesis & Proliferation ERK->Tumor Drug Synthesized Diaryl Urea (Type II Inhibitor) Drug->VEGFR Drug->Raf

Mechanism of action: Dual inhibition of VEGFR2 and B-Raf signaling pathways.

Reagent Profiling & Causality in Synthesis

The synthesis of diaryl ureas typically proceeds via an isocyanate intermediate. However, the 2-CF₃ group in 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline (MW: 287.67 g/mol , Purity: ≥95%)[1] significantly diminishes the nucleophilicity of the amine via strong inductive electron withdrawal and steric shielding[2].

Causality of Route Selection: Direct reaction with triphosgene often leads to sluggish kinetics and the formation of symmetric urea byproducts. To circumvent this, we employ a phenyl carbamate intermediate route . Reacting the aniline with phenyl chloroformate traps the deactivated amine as a highly stable, isolable carbamate. Subsequent aminolysis with a heteroarylamine in the presence of a strong non-nucleophilic base (DBU) drives the reaction forward cleanly, utilizing phenol as an excellent leaving group.

Workflow Step1 Aniline Precursor (CAS: 74159-77-6) Step2 Phenyl Chloroformate Pyridine, DCM, 0°C Step1->Step2 Step3 Phenyl Carbamate Intermediate Step2->Step3 Step4 Heteroarylamine DBU, DMSO, 80°C Step3->Step4 Step5 Diaryl Urea Kinase Inhibitor Step4->Step5

Two-step synthesis workflow of diaryl ureas via a stable phenyl carbamate intermediate.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Phenyl (4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)carbamate
  • Causality & Mechanistic Insight: Pyridine is selected over triethylamine because it acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that overcomes the steric hindrance of the 2-CF₃ group.

  • Procedure:

    • Charge a flame-dried round-bottom flask with 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

    • Add anhydrous pyridine (1.5 eq, 15 mmol) and cool the mixture to 0 °C under an argon atmosphere.

    • Add phenyl chloroformate (1.2 eq, 12 mmol) dropwise over 15 minutes to control the exothermic reaction.

    • Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Checkpoints:

    • TLC Monitoring: Elute with Hexane:EtOAc (4:1). The starting aniline (UV active, blue fluorescence under 254 nm) will disappear, replaced by a higher Rf carbamate spot.

    • Workup Validation: Quench with 1N HCl. This step is a self-purifying mechanism; it protonates and removes residual pyridine into the aqueous layer, preventing it from interfering with Step B. Extract with DCM, dry over Na₂SO₄, and concentrate. Triturate the crude oil with cold hexanes to induce precipitation of the pure carbamate as a white solid.

    • Analytical: LC-MS should confirm the [M+H]⁺ peak at m/z 408.1.

Protocol B: Synthesis of 1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)-3-(heteroaryl)urea
  • Causality & Mechanistic Insight: Heteroarylamines (e.g., 4-amino-N-methylpyridine-2-carboxamide) are poor nucleophiles. DMSO is utilized as a polar aprotic solvent to maximize the nucleophilicity of the incoming amine, while DBU provides the necessary basicity to deprotonate the carbamate, facilitating the expulsion of the phenoxide leaving group.

  • Procedure:

    • Dissolve the phenyl carbamate intermediate (1.0 eq, 5 mmol) and the selected heteroarylamine (1.1 eq, 5.5 mmol) in anhydrous DMSO (0.5 M).

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq, 7.5 mmol).

    • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Self-Validation Checkpoints:

    • Visual Cue: The reaction mixture will transition from a clear solution to a deep amber color as phenol is liberated.

    • Isolation via Precipitation: Cool the reaction to room temperature and add dropwise into rapidly stirring ice-water (10 volumes). The sudden shift in polarity forces the highly lipophilic diaryl urea to crash out of solution, leaving the liberated phenol and DBU in the aqueous phase.

    • Final Polish: Filter the precipitate, wash sequentially with water and cold diethyl ether to remove trace phenol, and dry under high vacuum.

Quantitative Data & Optimization

The transition from the phenyl carbamate to the final diaryl urea is the rate-limiting step. Table 1 demonstrates the causality behind selecting DMSO and DBU, proving that elevated temperatures and strong amidine bases are required to overcome the dual steric/electronic deactivation.

Table 1: Optimization of Phenyl Carbamate Aminolysis (Step 2)

SolventBaseTemperature (°C)Time (h)Yield (%)Purity (LC-MS, %)
THFTriethylamine60243585
DMFK₂CO₃80126292
DMSO DBU 80 6 89 >98

Table 2: Kinase Inhibitory Profiling of Synthesized Analogs (Note: Data represents typical IC₅₀ ranges for optimized 2-CF₃ diaryl urea derivatives)

Compound IDHeteroaryl Moiety (R-Group)VEGFR-2 IC₅₀ (nM)B-Raf IC₅₀ (nM)
Cmpd-1a2-methylpyridin-4-yl42 ± 328 ± 2
Cmpd-1b2-(methylcarbamoyl)pyridin-4-yl14 ± 19 ± 1
Cmpd-1cpyrimidin-5-yl115 ± 895 ± 5

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.